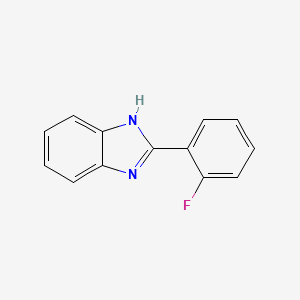

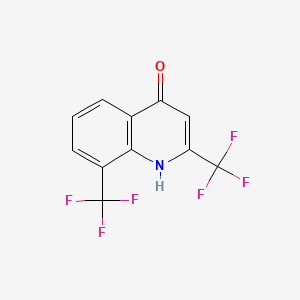

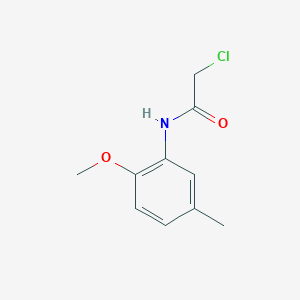

![molecular formula C10H12N2O B1349033 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 4946-08-1](/img/structure/B1349033.png)

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol

Übersicht

Beschreibung

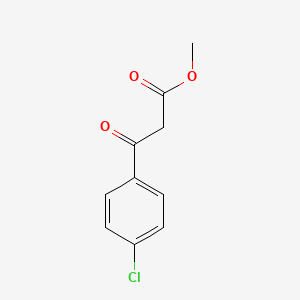

“2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a chemical compound with the molecular formula C10H12N2O1. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.

Synthesis Analysis

Imidazole derivatives, such as “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been synthesized for various purposes, particularly due to their broad range of chemical and biological properties2. For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide2.

Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” includes a benzimidazole core, which is a fused benzene and imidazole ring3. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms2.

Chemical Reactions Analysis

Imidazole derivatives, including “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been involved in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties2. For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide2.

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is 176.21 g/mol1. It has one hydrogen bond donor count and two hydrogen bond acceptor counts1. The compound has a rotatable bond count of 21. The exact mass and monoisotopic mass of the compound are 176.094963011 g/mol1.

Wissenschaftliche Forschungsanwendungen

- Summary of the Application : The compound “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a key component in the synthesis of certain antitumor agents . These agents have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells .

- Methods of Application or Experimental Procedures : The specific methods of application involve the synthesis of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives . These synthesized compounds were then tested for their antitumor activity using the MTT assay .

- Results or Outcomes : The results revealed that compounds containing hydroxyl on position 2 at phenyl of hydrazone displayed good anticancer activity, especially those containing two hydroxyl on 2 and 4 place at phenyl of hydrazone . An electron-withdrawing substituent at position 4 on phenyl ring of 2-phenoxylbenzimidazole was favorable to increasing anticancer activity toward MDA-MB-231, A375, and HCT116 cells .

Safety And Hazards

The safety and hazards of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, given the broad range of biological activities of imidazole derivatives2, there could be potential for further research and development in various fields such as medicinal chemistry.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.

Eigenschaften

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol | |

CAS RN |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

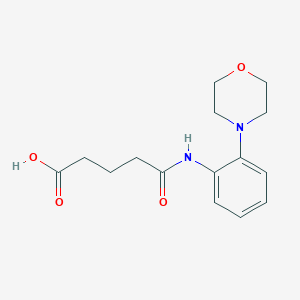

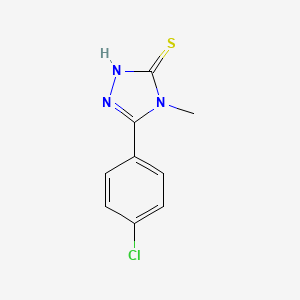

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)